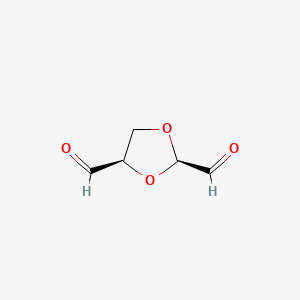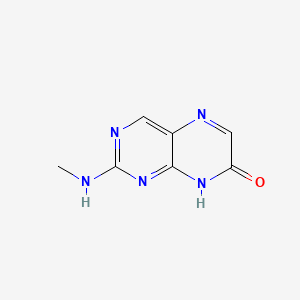
Sodium dithionate dihydrate
Descripción general
Descripción
Sodium dithionate dihydrate, also known as dithis compound, is an inorganic compound with the chemical formula Na₂S₂O₆·2H₂O. It is a white crystalline powder that is highly soluble in water. The compound is known for its stability and is used in various chemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium dithionate dihydrate can be synthesized through several methods:
Oxidation of Sodium Bisulfite by Manganese Dioxide: [ 2 \text{NaHSO}_3 + \text{MnO}_2 \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + \text{MnO} + \text{H}_2\text{O} ]
Oxidation of Sodium Sulfite by Silver(I) Cation: [ \text{Na}_2\text{SO}_3 + 2 \text{Ag}^+ + \text{SO}_3^{2-} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 2 \text{Ag} ]
Oxidation of Sodium Thiosulfate with Chlorine: [ 3 \text{Cl}_2 + \text{Na}_2\text{S}_2\text{O}_3·5\text{H}_2\text{O} + 6 \text{NaOH} \rightarrow \text{Na}_2\text{S}_2\text{O}_6 + 6 \text{NaCl} + 8 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of sodium bisulfite using manganese dioxide or the oxidation of sodium sulfite using silver(I) cations .
Análisis De Reacciones Químicas
Types of Reactions: Sodium dithionate dihydrate undergoes various chemical reactions, including:
Reduction: Although sodium dithionate itself is not a reducing agent, it can be involved in redox reactions where it is oxidized while another species is reduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, hydrogen peroxide, chlorine.
Conditions: Boiling with sulfuric acid, concentrated hydrochloric acid.
Major Products:
Oxidation Products: Sulfate ions (SO₄²⁻).
Aplicaciones Científicas De Investigación
Sodium dithionate dihydrate has several applications in scientific research and industry:
Environmental Science: Used in the reduction of environmental pollutants such as halogenated organic compounds, oxyacid salts, and heavy metals.
Chemical Industry: Employed in the synthesis of various chemicals and as a stabilizing agent in certain reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its stability and reactivity make it a useful reagent in various biochemical assays and studies.
Mecanismo De Acción
The mechanism by which sodium dithionate dihydrate exerts its effects involves its ability to undergo oxidation-reduction reactions. The dithionate ion (S₂O₆²⁻) can be oxidized to sulfate (SO₄²⁻) under strong oxidizing conditions. This property is utilized in various chemical processes where controlled oxidation is required .
Comparación Con Compuestos Similares
Sodium Dithionite (Na₂S₂O₄): A powerful reducing agent used in textile and paper industries.
Sodium Sulfite (Na₂SO₃): Used as a preservative and in the treatment of water.
Sodium Thiosulfate (Na₂S₂O₃): Used in photographic processing and as an antidote for cyanide poisoning
Uniqueness: Sodium dithionate dihydrate is unique due to its stability and specific oxidation properties. Unlike sodium dithionite, which is a reducing agent, sodium dithionate is stable and does not readily undergo reduction. This makes it suitable for applications where a stable oxidizing agent is required .
Propiedades
InChI |
InChI=1S/2Na.H2O6S2.2H2O/c;;1-7(2,3)8(4,5)6;;/h;;(H,1,2,3)(H,4,5,6);2*1H2/q2*+1;;;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNMRWYRNTRCV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721112 | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10101-85-6 | |
| Record name | Sodium dithionate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dithionate--water (2/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM DITHIONATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYE4U9EYW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-N-[(2S)-1-[[(2S)-1-[[(1R,2S)-3-cyclohexyl-1-[(5S)-3-ethyl-2-oxo-1,3-oxazolidin-5-yl]-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3,4-dihydroxypyrrolidine-1-carboxamide](/img/structure/B592453.png)



![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)

